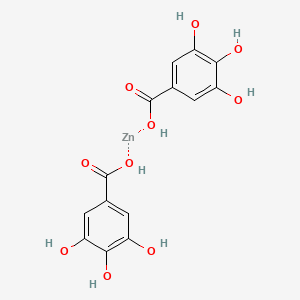
3,4,5-trihydroxybenzoic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its antioxidant, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxybenzoic acid can be synthesized through the hydrolysis of tannins, which are found in plants. The hydrolysis process involves breaking down tannins using acidic or alkaline conditions to release 3,4,5-trihydroxybenzoic acid . Another method involves the oxidation of 1,2,3-trihydroxybenzene (pyrogallol) using oxidizing agents such as potassium permanganate or nitric acid .
Industrial Production Methods
Industrial production of 3,4,5-trihydroxybenzoic acid typically involves the extraction from plant sources followed by purification processes. The extraction is usually done using solvents like methanol or ethanol, and the purification involves crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds like rufigallol when treated with concentrated sulfuric acid.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification to form esters such as methyl gallate, ethyl gallate, and propyl gallate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride.
Esterification Reagents: Alcohols (methanol, ethanol, propanol) in the presence of acid catalysts.
Major Products Formed
Rufigallol: Formed through oxidation.
Methyl Gallate, Ethyl Gallate, Propyl Gallate: Formed through esterification.
Applications De Recherche Scientifique
3,4,5-Trihydroxybenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It targets molecular pathways involved in inflammation, apoptosis, and cancer progression . For example, it inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and potentially preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Phenol: A basic aromatic compound with antiseptic properties.
Pyrogallol: A trihydroxybenzene with similar antioxidant properties.
Uniqueness
3,4,5-Trihydroxybenzoic acid stands out due to its three hydroxyl groups, which enhance its antioxidant capacity and make it more effective in scavenging free radicals compared to benzoic acid and phenol . Its ability to form esters and other derivatives also adds to its versatility in various applications .
Propriétés
Formule moléculaire |
C14H12O10Zn |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxybenzoic acid;zinc |
InChI |
InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12); |
Clé InChI |
GIFWBTJFSUNCMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


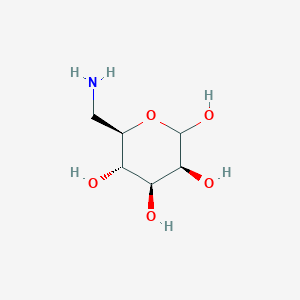

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
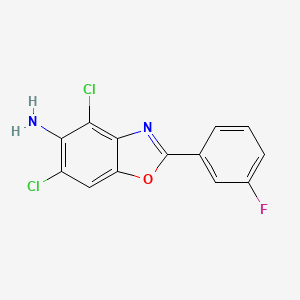

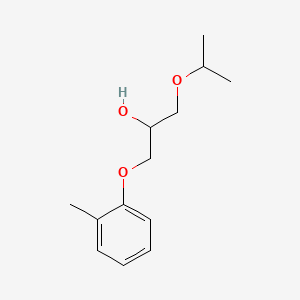
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)

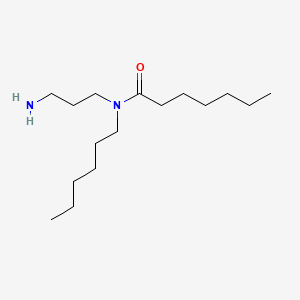
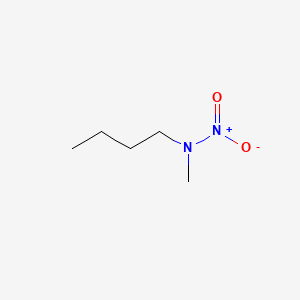
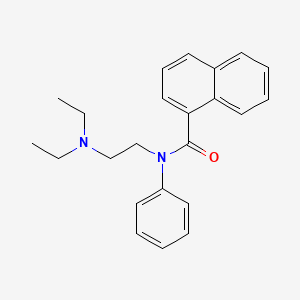
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
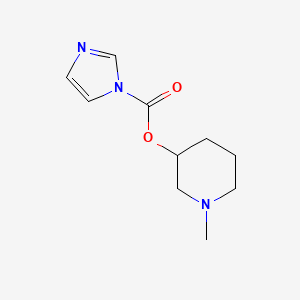
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
